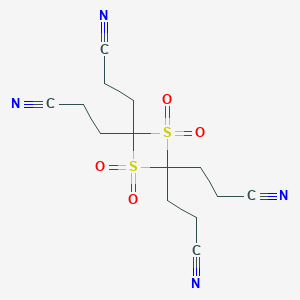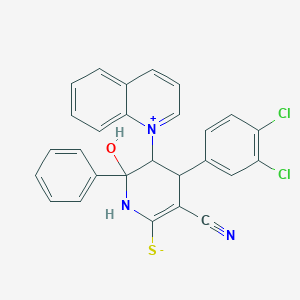
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one, also known as DIOT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one involves its ability to bind to DNA and induce oxidative stress, leading to apoptosis in cancer cells. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been found to inhibit cancer cell proliferation and migration. In addition, 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been shown to have low toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one in lab experiments is its ability to selectively target cancer cells, making it a promising candidate for cancer treatment. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one also has fluorescent properties, allowing for easy imaging and tracking in cells. However, one limitation of using 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is its complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research involving 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one-based nanoparticles for targeted drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one and its potential applications in cancer treatment. Finally, research into the synthesis of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one analogs may lead to the development of more effective compounds for scientific research.
Méthodes De Synthèse
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of 2-thienylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,4-diethoxy-5-iodobenzaldehyde. The final step involves the reaction of the resulting product with urea to form 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one.
Applications De Recherche Scientifique
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have potential applications in various scientific research areas, including cancer treatment, imaging, and drug delivery. Studies have shown that 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has also been used as a fluorescent probe for imaging purposes, as it emits a strong green fluorescence when excited with UV light. Additionally, 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been incorporated into nanoparticles for drug delivery, allowing for targeted and controlled release of drugs.
Propriétés
IUPAC Name |
(4Z)-4-[(3,4-diethoxy-5-iodophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO4S/c1-3-22-14-10-11(8-12(19)16(14)23-4-2)9-13-18(21)24-17(20-13)15-6-5-7-25-15/h5-10H,3-4H2,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCRQHJQPWEBEY-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CS3)I)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CS3)I)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-ethyl-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6116927.png)
![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6116930.png)


![N-(2-hydroxy-1,1-dimethylethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6116948.png)
![ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6116955.png)

![1-tert-butyl-4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6116967.png)

![2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B6116982.png)
![N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6116996.png)
![6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-quinazolinol](/img/structure/B6117002.png)
![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B6117012.png)